3-(5-methyl-1,3-thiazol-2-yl)-5-(oxolan-3-yloxy)-N-[1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]benzamide
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Overview
Description
3-(5-methyl-1,3-thiazol-2-yl)-5-(oxolan-3-yloxy)-N-[1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]benzamide is a complex organic compound that features a thiazole ring, an oxolane ring, and a trifluoromethyl-substituted pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-1,3-thiazol-2-yl)-5-(oxolan-3-yloxy)-N-[1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with thiourea.
Oxolane Ring Introduction: The oxolane ring can be introduced via an etherification reaction, where an appropriate oxolane derivative reacts with a phenol group.
Pyrimidine Ring Formation: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Final Coupling: The final step involves coupling the synthesized intermediates through amide bond formation using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the benzamide moiety, potentially forming the corresponding amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Materials Science: Its unique structure may make it suitable for use in the development of advanced materials, such as organic semiconductors or polymers.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and signal transduction pathways.
Mechanism of Action
The mechanism of action of 3-(5-methyl-1,3-thiazol-2-yl)-5-(oxolan-3-yloxy)-N-[1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]benzamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the thiazole and oxolane rings may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(5-methyl-1,3-thiazol-2-yl)-5-(oxolan-3-yloxy)-N-[1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]benzamide: This compound is unique due to its combination of a thiazole ring, an oxolane ring, and a trifluoromethyl-substituted pyrimidine ring.
3-(5-methyl-1,3-thiazol-2-yl)-5-(oxolan-3-yloxy)-N-[1-[2-(fluoromethyl)pyrimidin-5-yl]ethyl]benzamide: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.
3-(5-methyl-1,3-thiazol-2-yl)-5-(oxolan-3-yloxy)-N-[1-[2-(chloromethyl)pyrimidin-5-yl]ethyl]benzamide: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, making it potentially more effective in biological applications compared to its analogs with fluoromethyl or chloromethyl groups.
Properties
Molecular Formula |
C22H21F3N4O3S |
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Molecular Weight |
478.5 g/mol |
IUPAC Name |
3-(5-methyl-1,3-thiazol-2-yl)-5-(oxolan-3-yloxy)-N-[1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]benzamide |
InChI |
InChI=1S/C22H21F3N4O3S/c1-12-8-26-20(33-12)15-5-14(6-18(7-15)32-17-3-4-31-11-17)19(30)29-13(2)16-9-27-21(28-10-16)22(23,24)25/h5-10,13,17H,3-4,11H2,1-2H3,(H,29,30) |
InChI Key |
GTQPEQGDLVSFJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)C2=CC(=CC(=C2)OC3CCOC3)C(=O)NC(C)C4=CN=C(N=C4)C(F)(F)F |
Origin of Product |
United States |
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